AN0128

Content Navigation

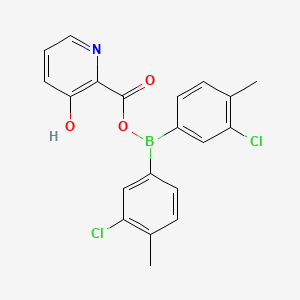

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AN0128 is a novel compound classified as a boron-containing antibacterial agent, specifically a borinic acid derivative. It has garnered attention for its potential therapeutic applications, particularly in dermatological conditions. The compound exhibits anti-inflammatory properties and has been studied for its effectiveness against various bacterial strains, making it a candidate for treating skin infections and inflammatory diseases.

The biological activity of AN0128 is characterized by its broad-spectrum antibacterial effects and potent anti-inflammatory properties. In vitro studies have shown that AN0128 can inhibit the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, from human peripheral blood mononuclear cells stimulated with lipopolysaccharides. Specifically, it demonstrated 99% inhibition of interleukin-1 beta and complete inhibition of tumor necrosis factor-alpha at a concentration of 10 µM . These findings suggest that AN0128 may be effective in managing inflammatory responses associated with bacterial infections.

AN0128 can be synthesized through various methods typical of boron-containing compounds. One common approach involves the reaction of trialkylboranes with lithium-containing organic molecules to generate borinic esters. Additionally, microwave-assisted synthesis techniques have been employed to enhance yields and reduce reaction times. The synthesis often requires careful control of conditions to ensure the stability of the borinic acid structure during formation .

The primary applications of AN0128 lie in dermatology and infectious disease treatment. Its antibacterial properties make it suitable for developing topical formulations aimed at treating skin infections, including acne and other inflammatory skin conditions. Furthermore, its ability to modulate inflammatory responses positions AN0128 as a potential candidate for broader therapeutic uses in managing chronic inflammatory diseases.

Interaction studies involving AN0128 have focused on its safety profile and efficacy in biological systems. Genetic toxicology assessments have indicated that AN0128 does not exhibit significant genotoxicity, making it a promising candidate for clinical use . Furthermore, studies have explored its interactions with various cellular pathways involved in inflammation and immunity, highlighting its potential as a therapeutic agent without substantial adverse effects.

Several compounds share structural or functional similarities with AN0128, particularly within the class of boron-containing agents:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| AN2690 | Benzoxaborole | Antifungal | Advanced to Phase 3 clinical trials for onychomycosis treatment |

| AN2728 | Benzoxaborole | Anti-inflammatory | Phosphodiesterase-4 inhibitor for atopic dermatitis |

| 2-Aminoethoxydiphenyl borate (2-APB) | Borinic acid derivative | Calcium channel inhibition | Investigated for prostate cancer treatment |

| Tavaborole | Benzoxaborole | Antifungal | Topical application for nail fungus |

| AN2898 | Benzoxaborole | Anti-inflammatory | Studied for atopic dermatitis and psoriasis |

Uniqueness of AN0128: Unlike many similar compounds that primarily target fungal infections or specific inflammatory pathways, AN0128 exhibits a dual action as both an antibacterial and anti-inflammatory agent, making it versatile in treating cutaneous diseases.

The Passerini three-component reaction, discovered by Mario Passerini in 1921, represents a fundamental multicomponent coupling strategy that involves the condensation of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form alpha-acyloxyamide products [1] [2]. This reaction has evolved into a versatile synthetic methodology with significant applications in pharmaceutical chemistry and drug discovery [3].

The mechanistic pathway of the Passerini reaction proceeds through a concerted mechanism where the hydrogen-bonded cluster formed by the interaction of the carboxylic acid with the carbonyl compound reacts with the isocyanide in a single step [2]. The reaction involves an alpha-addition of the carbonyl component as an electrophile and the carboxylate as a nucleophile to the isocyanide, generating an intermediate that subsequently undergoes Mumm rearrangement to afford the final product [2]. The rate-limiting step may be either the alpha-addition or the rearrangement, which can significantly influence the stereochemical outcome of the reaction [2].

While the Passerini reaction has not been directly applied to the synthesis of AN0128, it represents a potentially valuable approach for the construction of borinic acid picolinate esters through the incorporation of boron-containing components. The reaction demonstrates excellent functional group tolerance and can be performed under mild conditions, making it suitable for the preparation of complex boron-containing molecules [4]. The use of polar solvents such as water has been shown to enhance reaction yields significantly, with optimal conditions typically involving temperatures of 45-55 degrees Celsius and reaction times of 90-120 minutes [5].

The development of microwave-assisted Passerini reactions has further expanded the synthetic utility of this transformation, enabling rapid synthesis of boron-containing alpha-acyloxyamide analogs under mild conditions within short reaction times [5]. This methodology has demonstrated particular effectiveness for the formation of boron-containing compounds, with yields reaching up to 88% under optimized conditions [5].

Boronic Acid Ester Synthesis Strategies

The synthesis of borinic acid picolinate esters, such as AN0128, employs several established methodologies that center on the formation of carbon-boron bonds and subsequent esterification reactions [6] [7]. The primary synthetic approaches involve the reaction of organometallic reagents with boron-containing electrophiles, followed by coordination with picolinate ligands [8] [9].

The most commonly employed strategy for AN0128 synthesis involves a two-step methodology developed by Anacor Pharmaceuticals [8]. The initial step involves the formation of bis(3-chloro-4-methylphenyl)borinic acid through the reaction of 3-chloro-4-methylphenyl halides with appropriate boron reagents [10]. This is followed by esterification with 3-hydroxypyridine-2-carboxylic acid to form the final picolinate ester [9].

Organometallic addition reactions represent the foundation of borinic acid synthesis, where organolithium or organomagnesium reagents react with trialkoxyboranes or boron trihalides [7]. The reaction typically proceeds through the formation of an initial organoborate intermediate, which upon hydrolytic workup yields the corresponding borinic acid [11]. For AN0128 specifically, the synthesis involves the use of 3-chloro-4-methylphenylmagnesium bromide or the corresponding lithium reagent with trimethyl borate, followed by acidic hydrolysis [10].

Alternative synthetic approaches include the use of diisopropylaminoborane as a borylating agent, which has demonstrated effectiveness for the synthesis of symmetric and unsymmetrical borinic acid derivatives under non-cryogenic conditions [7]. This methodology offers advantages in terms of reaction selectivity and product isolation, as the resulting borinates can be precipitated without the need for column chromatography [7].

The palladium-catalyzed synthesis of borinic acids from aryl halides and aminoboranes represents a more recent development that offers enhanced functional group compatibility [7]. This approach utilizes diethylaminoborane reagents at elevated temperatures (100 degrees Celsius) to provide borinic quinolates in modest yields while tolerating sensitive functional groups such as esters [7].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of organic transformations, including the preparation of boron-containing compounds [12] [13]. The application of microwave energy to chemical synthesis enables dramatic reductions in reaction times, from days and hours to minutes and seconds, while often improving yields and product purity [12].

The fundamental advantage of microwave heating lies in its ability to provide rapid and uniform heating through dielectric heating mechanisms [13]. Unlike conventional thermal methods, microwave irradiation enables selective heating of polar molecules within the reaction mixture, leading to enhanced reaction rates and improved selectivity [14]. This is particularly beneficial for the synthesis of borinic acid derivatives, where precise temperature control can prevent decomposition and side reactions.

For the synthesis of AN0128 and related borinic acid picolinate esters, microwave-assisted optimization typically involves systematic evaluation of several key parameters [15]. These include microwave power settings, reaction temperature, reaction time, solvent selection, and reactant concentrations [16]. Optimal conditions for boron-containing compounds generally involve moderate power settings (100-700 watts) at temperatures ranging from 60-100 degrees Celsius [17].

The selection of appropriate solvents is critical for microwave-assisted synthesis of borinic acids [13]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate excellent microwave absorption properties and can significantly enhance reaction rates [16]. However, for borinic acid synthesis, careful consideration must be given to solvent polarity to prevent hydrolysis of the boron-oxygen bonds [7].

Microwave-assisted synthesis has proven particularly effective for the rapid screening of reaction conditions and optimization of synthetic routes [16]. The ability to perform multiple parallel reactions under controlled microwave conditions enables efficient exploration of parameter space and identification of optimal synthetic protocols [12]. This approach has been successfully applied to the synthesis of boron-containing compounds, resulting in improved yields and reduced reaction times compared to conventional heating methods [5].

The integration of microwave technology with automated synthesis platforms has further enhanced the efficiency of borinic acid preparation [15]. These systems enable precise control of reaction parameters and real-time monitoring of reaction progress, facilitating the development of robust and reproducible synthetic protocols [16].

Purification and Characterization Techniques

The purification and characterization of AN0128 and related borinic acid derivatives require specialized techniques due to the unique properties of boron-containing compounds [7] [18]. The high Lewis acidity of borinic acids makes them prone to oxidation by atmospheric oxygen and protodeboronation under acidic conditions, necessitating careful handling and purification strategies [7].

Purification of borinic acids typically involves the formation of stable chelate complexes with amino alcohols, most commonly ethanolamine [7]. The resulting aminoborinate complexes are generally crystalline solids that can be isolated by filtration, providing a convenient method for removing soluble impurities such as unreacted starting materials and boronic acid byproducts [7]. This approach is particularly effective for AN0128, where the aminoborinate complex can be readily isolated and subsequently treated under mild acidic conditions to regenerate the free borinic acid [7].

Column chromatography on silica gel is generally not recommended for borinic acid purification due to the acidic nature of the stationary phase, which can promote protodeboronation and result in low yields [7]. Alternative purification methods include recrystallization from appropriate solvent systems and liquid-liquid extraction procedures using organic solvents [18].

Characterization of AN0128 employs a comprehensive suite of analytical techniques to confirm structure and assess purity [18] [19]. Nuclear magnetic resonance spectroscopy represents the primary structural characterization method, with both proton and boron-11 NMR providing essential information about the molecular structure [20] [21]. Boron-11 NMR is particularly valuable for confirming the presence and environment of the boron center, with chemical shifts for borinic acid picolinate esters typically appearing in the range of 25-35 parts per million [22].

Infrared spectroscopy provides complementary structural information, particularly for confirming the presence of the picolinate ester functionality [23]. Characteristic absorption bands for AN0128 include carbonyl stretching frequencies around 1650-1700 wavenumbers and boron-oxygen stretching vibrations in the 1000-1200 wavenumber region [24].

Mass spectrometry analysis of boron-containing compounds requires consideration of the natural isotope distribution of boron, with boron-10 comprising approximately 20% and boron-11 comprising 80% of naturally occurring boron [25]. This isotope pattern produces characteristic doublet peaks in the mass spectrum with an intensity ratio of approximately 1:4, which serves as a diagnostic feature for confirming the presence of boron in the molecular structure [21].

Melting point determination provides an important measure of compound purity for AN0128 [26] [27]. Pure crystalline borinic acid picolinate esters typically exhibit sharp melting points with narrow ranges (less than 1 degree Celsius), while the presence of impurities generally results in melting point depression and broadened melting ranges [26]. For AN0128, the reported melting point serves as both an identity confirmation and purity assessment tool [18].

Additional characterization techniques include elemental analysis for confirming molecular composition and optical rotation measurements for assessing stereochemical purity when applicable [28]. High-performance liquid chromatography may be employed for purity assessment, although care must be taken to use appropriate mobile phase conditions that do not promote hydrolysis of the borinic acid ester [29].

AN0128 demonstrates selective and potent cytokine modulation activity through targeted interference with key inflammatory signaling pathways [1] [2]. The compound exhibits preferential inhibition of pro-inflammatory cytokines while preserving normal immune responses [1] [2].

Tumor Necrosis Factor-alpha Inhibition: AN0128 demonstrates complete inhibition of tumor necrosis factor-alpha release in human peripheral blood mononuclear cells at a concentration of 10 micromolar, achieving 100% suppression of this critical inflammatory mediator [1] [2]. This complete inhibition represents a significant anti-inflammatory effect, as tumor necrosis factor-alpha serves as a primary initiator of inflammatory cascades and is implicated in numerous inflammatory diseases [3].

Interleukin-1 Beta Suppression: The compound exhibits near-complete suppression of interleukin-1 beta release, achieving 99% inhibition at the same 10 micromolar concentration in human peripheral blood mononuclear cells [1] [2]. Interleukin-1 beta functions as a key pyrogenic cytokine responsible for fever induction and inflammatory cell recruitment [4] [5].

Selective Cytokine Targeting: Importantly, AN0128 demonstrates selectivity in its cytokine modulation profile. The compound does not inhibit interferon-gamma or interleukin-4 release, indicating that it preserves aspects of normal immune function while specifically targeting pro-inflammatory pathways [1]. This selectivity is therapeutically advantageous as it reduces the risk of immunosuppression-related complications.

Peripheral Blood Mononuclear Cell Activity: Research conducted using human peripheral blood mononuclear cells demonstrated that AN0128 requires a treatment duration of 24 to 48 hours to achieve maximum cytokine inhibition [1]. These cells serve as an appropriate model system for evaluating anti-inflammatory activity as they represent the primary cellular sources of inflammatory cytokines in vivo.

| Cytokine | Effect | Concentration Tested | Cell Model |

|---|---|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | Strong inhibition (100% inhibition) | 10 μM | Human PBMCs (24-48h) |

| IL-1β (Interleukin-1 beta) | Strong inhibition (99% inhibition) | 10 μM | Human PBMCs (24-48h) |

| IFN-γ (Interferon-gamma) | No inhibition observed | 10 μM | Human PBMCs (24-48h) |

| IL-4 (Interleukin-4) | No inhibition observed | 10 μM | Human PBMCs (24-48h) |

NLRP3 Inflammasome Inhibition

Research indicates that AN0128 operates through mechanisms independent of direct NLRP3 inflammasome inhibition, distinguishing it from other anti-inflammatory compounds that specifically target this pathway [6] [7]. This finding has important implications for understanding the compound's mechanism of action and its potential therapeutic applications.

Independence from NLRP3 Pathways: Comparative studies using immortalized bone marrow-derived macrophages demonstrated that AN0128 exhibited minimal inhibitory activity in NLRP3 inflammasome-dependent interleukin-1 beta release assays [6]. This contrasts with established NLRP3 inhibitors that show potent activity in these same experimental systems.

Mechanistic Differentiation: The lack of NLRP3 inflammasome inhibition by AN0128 suggests that its anti-inflammatory effects operate through alternative cellular pathways [6] [7]. This finding was particularly surprising given the compound's potent inhibition of interleukin-1 beta release in peripheral blood mononuclear cells, indicating the existence of NLRP3-independent mechanisms for cytokine regulation.

Cellular Model Considerations: The discrepancy between AN0128's effects in peripheral blood mononuclear cells versus immortalized bone marrow-derived macrophages may reflect differences in cellular activation states, expression patterns of inflammatory mediators, or distinct stimulation protocols used in these experimental systems [6].

NLRP3 Inflammasome Structure and Function: The NLRP3 inflammasome consists of three primary components: NLRP3 protein, apoptosis-associated speck-like protein containing a caspase recruitment domain, and pro-caspase-1 [8] [9]. Upon activation, these components assemble into a multi-protein complex that facilitates caspase-1 activation and subsequent cleavage of pro-interleukin-1 beta and pro-interleukin-18 into their mature, biologically active forms [8] [9].

Alternative Inflammatory Pathways: The observation that AN0128 achieves significant anti-inflammatory effects without direct NLRP3 inhibition suggests the involvement of alternative inflammatory signaling pathways, potentially including the p38 mitogen-activated protein kinase cascade, which represents the compound's primary documented mechanism of action [1] [10].

Antibacterial Target Engagement in Gram-Positive Pathogens

AN0128 demonstrates potent and selective antibacterial activity against clinically relevant Gram-positive bacterial pathogens, with particular efficacy against skin-colonizing species [1] [11] [12]. The compound's antibacterial spectrum encompasses key pathogens involved in dermatological and periodontal infections.

Staphylococcus aureus Inhibition: AN0128 exhibits significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration of 1.0 micrograms per milliliter (2.50 micromolar) [1] [11]. Staphylococcus aureus represents a major pathogen responsible for skin and soft tissue infections, particularly in atopic dermatitis where bacterial colonization exacerbates inflammatory responses.

Staphylococcus epidermidis Activity: The compound demonstrates enhanced potency against Staphylococcus epidermidis, achieving a minimum inhibitory concentration of 0.5 micrograms per milliliter (1.25 micromolar) [1] [11]. While Staphylococcus epidermidis is typically considered a commensal organism, it can cause opportunistic infections, particularly in immunocompromised patients or those with medical devices.

Propionibacterium acnes Targeting: AN0128 exhibits the highest potency against Propionibacterium acnes, with a minimum inhibitory concentration of 0.3 micrograms per milliliter (0.75 micromolar) [1] [11]. This enhanced activity against Propionibacterium acnes is particularly significant given the organism's central role in acne pathogenesis and the increasing prevalence of antibiotic resistance among these bacteria.

Bacillus subtilis Susceptibility: The compound demonstrates activity against Bacillus subtilis with a minimum inhibitory concentration of 1.0 micrograms per milliliter (2.50 micromolar) [1] [11]. Bacillus subtilis serves as a representative Gram-positive bacterium for evaluating broad-spectrum antibacterial activity.

Mechanism of Antibacterial Action: While the precise mechanism of AN0128's antibacterial activity has not been fully elucidated, the compound's boron-containing structure suggests potential interaction with bacterial enzymes or metabolic pathways that are essential for bacterial survival and replication [1] [13]. Boron-containing compounds often function through inhibition of essential bacterial enzymes or disruption of cell wall synthesis processes.

| Bacterial Species | MIC (μg/mL) | MIC (μM) |

|---|---|---|

| Staphylococcus aureus | 1.0 | 2.50 |

| Staphylococcus epidermidis | 0.5 | 1.25 |

| Propionibacterium acnes | 0.3 | 0.75 |

| Bacillus subtilis | 1.0 | 2.50 |

p38 MAP Kinase Signaling Interference

AN0128 exerts its primary anti-inflammatory effects through targeted inhibition of the p38 mitogen-activated protein kinase signaling pathway [1] [10]. This pathway represents a critical mediator of inflammatory cytokine production and cellular stress responses.

p38 MAPK Pathway Overview: The p38 mitogen-activated protein kinase pathway comprises four distinct isoforms: p38 alpha, p38 beta, p38 gamma, and p38 delta [14] [15]. These kinases are activated by various environmental stresses and inflammatory cytokines through upstream kinase cascades involving mitogen-activated protein kinase kinase kinases and mitogen-activated protein kinase kinases [14] [15].

Upstream Signaling Components: The pathway involves several key upstream regulators, including MKK3 and MKK6 (mitogen-activated protein kinase kinases), which are activated by apoptosis signal-regulating kinase 1 and various mitogen-activated protein kinase kinase kinases [15]. These upstream components integrate stress signals and inflammatory stimuli to activate p38 mitogen-activated protein kinase isoforms.

Downstream Effector Mechanisms: Activated p38 mitogen-activated protein kinase phosphorylates numerous downstream targets, including heat shock protein 27, mitogen-activated protein kinase-activated protein kinase 2, and various transcription factors such as activating transcription factor 2, signal transducer and activator of transcription 1, and Max/Myc complex [15] [16]. These downstream effectors mediate the transcriptional and post-transcriptional regulation of inflammatory gene expression.

Cytokine Production Regulation: The p38 pathway specifically controls the production of major inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-1 beta, through post-transcriptional mechanisms involving mRNA stabilization [16]. Many inflammatory cytokine mRNAs contain AU-rich elements in their 3' untranslated regions that normally promote rapid degradation, but p38 signaling stabilizes these transcripts by preventing de-adenylation.

AN0128 Mechanism of Inhibition: AN0128 specifically targets the p38 mitogen-activated protein kinase signaling pathway to suppress pro-inflammatory cytokine production in macrophage cell lines [1] [10]. This inhibition effectively blocks the downstream production of tumor necrosis factor-alpha and interleukin-1 beta while preserving other aspects of immune function.

Therapeutic Implications: The selective targeting of p38 mitogen-activated protein kinase signaling represents a well-validated approach for anti-inflammatory therapy [16]. Specific inhibitors of p38 alpha and p38 beta isoforms have demonstrated efficacy in animal models of inflammatory disease and have been extensively studied as potential therapeutic agents for various inflammatory conditions.

| Pathway Component | Role in Inflammation | AN0128 Target Relevance |

|---|---|---|

| p38 MAPK alpha | Primary inflammatory mediator | Direct inhibition target |

| p38 MAPK beta | Secondary inflammatory mediator | Direct inhibition target |

| p38 MAPK gamma | Stress response mediator | Potential secondary target |

| p38 MAPK delta | Tissue-specific inflammatory response | Potential secondary target |

| MKK3/6 (MAP kinase kinases) | Upstream activators of p38 MAPK | Indirect upstream modulation |

| ASK1 (Apoptosis signal-regulating kinase 1) | Stress-activated upstream kinase | Potential upstream modulation |

| TNF-α production | Downstream inflammatory cytokine | Downstream effector inhibited |

| IL-1β production | Downstream inflammatory cytokine | Downstream effector inhibited |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Wikipedia

Dates

2: Luan Q, Desta T, Chehab L, Sanders VJ, Plattner J, Graves DT. Inhibition of experimental periodontitis by a topical boron-based antimicrobial. J Dent Res. 2008 Feb;87(2):148-52. PubMed PMID: 18218841.

3: Ciaravino V, Plattner J, Chanda S. An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environ Mol Mutagen. 2013 Jun;54(5):338-46. doi: 10.1002/em.21779. PubMed PMID: 23625818.